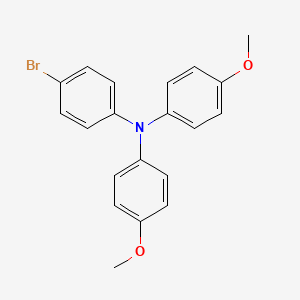

4-bromo-N,N-bis(4-methoxyphenyl)aniline

Beschreibung

Overview of 4-Bromo-N,N-bis(4-methoxyphenyl)aniline as a Key Building Block in Functional Materials

Among the diverse family of triarylamine derivatives, this compound stands out as a pivotal precursor and building block. Its structure features a central triphenylamine (B166846) core, with two of the phenyl rings substituted with electron-donating methoxy (B1213986) groups and the third bearing a reactive bromine atom. The methoxy groups enhance the electron-donating nature of the molecule, which is beneficial for its hole-transporting properties. More importantly, the bromine atom serves as a versatile synthetic handle, allowing for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This enables the straightforward incorporation of the this compound unit into larger, more complex molecular architectures, including star-shaped molecules and polymers, to create novel functional materials with tailored properties.

Below are the key properties of this compound:

| Property | Value |

| CAS Number | 194416-45-0 |

| Molecular Formula | C₂₀H₁₈BrNO₂ |

| Molecular Weight | 384.27 g/mol |

| Appearance | Beige solid |

| Melting Point | 96-98 °C |

Evolution of Research Trajectories for Arylamine-Based Systems

The research trajectory for arylamine-based systems has witnessed a remarkable evolution over the past few decades. Initially, simple triarylamines were investigated for their basic electronic properties. However, the demand for more efficient and stable organic electronic devices propelled the development of more sophisticated molecular designs. The focus shifted towards creating larger, often star-shaped or dendritic, molecules with multiple triarylamine units. This approach aimed to improve the amorphous nature of the materials, leading to better film formation and enhanced thermal stability.

A significant breakthrough was the development of spirobifluorene-based HTMs, which incorporate a rigid, three-dimensional core to prevent crystallization and improve device longevity. While highly effective, the complex synthesis of these materials has driven researchers to explore simpler, more cost-effective alternatives. This has led to a renewed interest in designing novel HTMs based on functionalized triarylamine building blocks like this compound. Current research focuses on creating dopant-free HTMs, which can improve the long-term stability of perovskite solar cells by avoiding the detrimental effects of dopants. The synthesis of polymeric HTMs derived from triarylamine monomers is another active area of investigation, as polymers can offer excellent film-forming properties and mechanical robustness.

Detailed Research Findings

The utility of this compound as a building block is best illustrated through its application in the synthesis of advanced hole-transporting materials. The reactive bromine site allows for its integration into larger molecular frameworks, leading to materials with desirable electronic and physical properties for optoelectronic devices.

A common strategy involves using this bromo-functionalized triarylamine in palladium-catalyzed cross-coupling reactions to construct more complex, often star-shaped, HTMs. These larger molecules are designed to have high glass transition temperatures and good solubility in common organic solvents, which are crucial for fabricating uniform thin films in devices.

The table below presents calculated HOMO and LUMO energy levels for analogous triarylamine compounds, illustrating the typical energy ranges for this class of materials.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| N,N-diphenylaniline | -5.77 | - | - |

| 4-Methoxy-N,N-diphenylaniline | - | - | - |

| Triarylamine with decyloxy groups | -5.00 to -5.16 | - | - |

| Polymeric HTM (PFTPA) | -5.25 | -2.48 | 2.77 |

Note: The data for N,N-diphenylaniline is from DFT calculations. The data for the triarylamine with decyloxy groups is from cyclic voltammetry measurements. The data for PFTPA, a polymer incorporating a similar building block, is from electrochemical and optical measurements.

The performance of devices incorporating these triarylamine-based HTMs can be impressive. For instance, a dopant-free polymeric HTM, poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA), which is synthesized from a building block similar to this compound, has been used in inverted perovskite solar cells. These devices have achieved a power conversion efficiency (PCE) of up to 16.82%, which is significantly higher than that of devices using the commercial standard HTM, PEDOT:PSS (13.8%), under the same conditions. mdpi.com Furthermore, these PFTPA-based devices demonstrated excellent long-term stability, retaining 91% of their initial efficiency after 1000 hours in an ambient air environment. mdpi.com

In the realm of OLEDs, triarylamine derivatives are crucial for achieving high efficiency and long operational lifetimes. They are used as hole-injection and hole-transporting layers. The performance of OLEDs is often characterized by their external quantum efficiency (EQE), current efficiency, and power efficiency. While specific device data for a material directly synthesized from this compound is not detailed in the provided search results, the general performance of OLEDs with triarylamine-based HTMs can be very high, with EQEs exceeding 20% in many cases.

The synthesis of this compound itself is a straightforward process, typically involving the bromination of 4,4'-dimethoxytriphenylamine using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF). The product can then be purified by column chromatography. This accessibility makes it an attractive starting material for both academic research and industrial applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-4-methoxy-N-(4-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO2/c1-23-19-11-7-17(8-12-19)22(16-5-3-15(21)4-6-16)18-9-13-20(24-2)14-10-18/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCDCFFPMMCPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194416-45-0 | |

| Record name | 4-Bromo-4',4''-dimethoxytriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering for 4 Bromo N,n Bis 4 Methoxyphenyl Aniline and Its Derivatives

Direct Synthesis Routes and Reaction Mechanisms

The direct synthesis of 4-bromo-N,N-bis(4-methoxyphenyl)aniline involves the initial formation of the N,N-bis(4-methoxyphenyl)aniline core, followed by a regioselective bromination. The methodologies for precursor synthesis and subsequent halogenation are critical for achieving high yields and purity.

Bromination Strategies for Precursors

The introduction of a bromine atom onto the N,N-bis(4-methoxyphenyl)aniline backbone is typically achieved through electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation due to its selectivity and milder reaction conditions compared to molecular bromine. wikipedia.orgorganic-chemistry.org The reaction generally proceeds by activating the aromatic ring for electrophilic attack.

The synthesis of this compound can be accomplished by treating N,N-bis(4-methoxyphenyl)aniline with N-bromosuccinimide in a suitable solvent. The electron-donating nature of the two methoxy (B1213986) groups and the nitrogen atom strongly activates the phenyl rings, directing the bromination to the para-position of the unsubstituted aniline (B41778) ring, which is the most sterically accessible and electronically enriched position. The use of a polar aprotic solvent, such as acetonitrile, can facilitate the reaction. researchgate.net In some cases, a catalyst may be employed to enhance the reaction rate and selectivity. researchgate.net

A general procedure involves dissolving N,N-bis(4-methoxyphenyl)aniline in a solvent, followed by the portion-wise addition of NBS at a controlled temperature. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, typically by crystallization or column chromatography.

While specific literature detailing the bromination of N,N-bis(4-methoxyphenyl)aniline is not abundant, general protocols for the bromination of activated aromatic amines provide a solid foundation for this synthetic step. For instance, the bromination of anilines often requires protection of the amino group to prevent over-bromination and side reactions. researchgate.net However, in the case of the tertiary amine N,N-bis(4-methoxyphenyl)aniline, the nitrogen is already fully substituted, mitigating the need for a protecting group.

Amination and Methoxylation Techniques

The precursor, N,N-bis(4-methoxyphenyl)aniline, can be synthesized through several C-N bond-forming reactions. The Ullmann condensation and the Buchwald-Hartwig amination are two of the most prominent methods for constructing triarylamine structures. researchgate.netwikipedia.org

The Ullmann condensation typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. researchgate.netorganic-chemistry.org For the synthesis of N,N-bis(4-methoxyphenyl)aniline, this could involve the reaction of 4-iodoanisole (B42571) with aniline in the presence of a copper catalyst and a base. researchgate.net

The Buchwald-Hartwig amination offers a more versatile and milder alternative, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand. wikipedia.orgresearchgate.net This reaction can efficiently couple aryl halides or triflates with amines. The synthesis of N,N-bis(4-methoxyphenyl)aniline via this method would likely involve the coupling of two equivalents of a 4-methoxyphenyl (B3050149) halide (e.g., 4-iodoanisole or 4-bromoanisole) with aniline, or the coupling of 4-bromoaniline (B143363) with two equivalents of 4-methoxyanisole, though the former is more common. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., BINAP, XPhos), and base (e.g., NaOt-Bu, K₃PO₄) is crucial for the success of the reaction. wikipedia.orgbeilstein-journals.org

A plausible synthetic route would be the palladium-catalyzed coupling of 4-bromoaniline with an excess of 4-methoxyanisole, or more commonly, the reaction of aniline with two equivalents of 4-iodoanisole. The latter approach is often preferred due to the higher reactivity of aryl iodides. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents. numberanalytics.com

For the bromination step, the solvent can influence the regioselectivity of the reaction. greatcellsolarmaterials.com The reaction temperature is also a critical factor; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. Careful control of the amount of NBS used is essential to favor mono-bromination and avoid the formation of di- or tri-brominated products.

In the synthesis of the N,N-bis(4-methoxyphenyl)aniline precursor via Buchwald-Hartwig amination, the selection of the ligand and base is of utmost importance. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle, while the base is necessary for the deprotonation of the amine. The reaction temperature and time must be carefully controlled to ensure complete conversion without decomposition of the product or catalyst. The purity of the final product is often enhanced by purification techniques such as recrystallization or column chromatography. rsc.org

| Parameter | Influence on Reaction | Typical Optimization Strategy |

| Solvent | Affects solubility of reactants and can influence reaction rate and selectivity. | Screening of various aprotic and protic solvents (e.g., toluene, dioxane, DMF). |

| Temperature | Impacts reaction kinetics; higher temperatures can increase rate but may lead to side reactions. | Gradual increase from room temperature to reflux to find the optimal balance. |

| Catalyst/Ligand | Crucial for the efficiency and scope of cross-coupling reactions. | Screening of different palladium precursors and phosphine ligands. |

| Base | Essential for amination reactions; its strength and solubility can affect the outcome. | Testing of various inorganic and organic bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃). |

| Stoichiometry | The ratio of reactants can determine the extent of reaction and minimize side products. | Varying the equivalents of the limiting reagent to drive the reaction to completion. |

Advanced Functionalization through Cross-Coupling Reactions

The bromine atom in this compound serves as a versatile handle for further molecular elaboration through various cross-coupling reactions, enabling the synthesis of a wide array of functional derivatives.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organohalide. researchgate.netresearchgate.net In the context of this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 4-position of the formerly brominated ring.

The general reaction involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for achieving high yields and tolerating a wide range of functional groups on the boronic acid coupling partner. kochi-tech.ac.jp

| Component | Examples | Role in the Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, [Pd(allyl)Cl]₂ | The active species that facilitates the catalytic cycle. |

| Ligand | PPh₃, P(o-tolyl)₃, Buchwald-type ligands | Stabilizes the palladium center and influences its reactivity. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species for transmetalation. |

| Solvent | Toluene, Dioxane, DMF, Aqueous mixtures | Provides the medium for the reaction and affects solubility. |

For instance, the reaction of this compound with phenylboronic acid, catalyzed by Pd(PPh₃)₄ in the presence of a base like potassium carbonate, would yield N,N-bis(4-methoxyphenyl)-[1,1'-biphenyl]-4-amine. The reaction conditions, including temperature and solvent, would be optimized to maximize the yield of the desired biphenyl (B1667301) derivative. researchgate.netbeilstein-journals.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination can also be employed to functionalize this compound by forming a new C-N bond. researchgate.netrsc.org This reaction is particularly useful for synthesizing more complex triarylamines or for introducing nitrogen-containing heterocycles.

In this application, this compound acts as the aryl halide, which is coupled with a primary or secondary amine in the presence of a palladium catalyst and a strong base. The selection of the palladium precursor, ligand, and base is crucial for the success of the coupling. beilstein-journals.orgresearchgate.net

For example, the reaction of this compound with a secondary amine like morpholine, catalyzed by a palladium complex with a bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos) and a base such as sodium tert-butoxide, would lead to the formation of 4-(N,N-bis(4-methoxyphenyl)amino)phenyl)morpholine. researchgate.netrsc.org

| Parameter | Typical Conditions | Considerations |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Choice can affect catalyst activation and stability. |

| Ligand | Buchwald or Hartwig phosphine ligands | Steric bulk and electron-donating ability are key for efficiency. |

| Base | NaOt-Bu, K₃PO₄, LiHMDS | Must be strong enough to deprotonate the amine nucleophile. |

| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are generally required. |

| Temperature | 80-110 °C | Sufficient to drive the reaction without decomposition. |

The versatility of the Buchwald-Hartwig amination allows for the introduction of a wide range of amino groups, significantly expanding the chemical space accessible from this compound. libretexts.orgresearchgate.net

Direct Arylation Approaches

Direct arylation, a powerful tool in modern organic synthesis, offers an atom-economical and environmentally benign alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of one of the coupling partners. This strategy relies on the activation of a C-H bond, typically on an electron-rich aromatic ring, and its subsequent coupling with an aryl halide. In the context of synthesizing triarylamines like this compound, direct arylation can be envisioned through the coupling of N,N-bis(4-methoxyphenyl)amine with a suitable brominating agent or a C-H/C-Br coupling.

While direct C-H amination of arenes is a developing field, palladium-catalyzed direct arylation of simple arenes has seen significant progress. These reactions often employ a palladium catalyst in conjunction with a phosphine ligand and a base to facilitate the C-H activation and subsequent C-N bond formation. The synthesis of unsymmetrically substituted triarylamines has been achieved using a dehydrogenative aromatization strategy, reacting diarylamines with cyclohexanones in the presence of a Pd/C and p-toluenesulfonic acid hybrid relay catalyst. nih.gov

A general representation of a direct arylation approach for the synthesis of a triarylamine is depicted below:

Table 1: Generalized Conditions for Direct Arylation for Triarylamine Synthesis

| Parameter | Typical Conditions |

| Catalyst | Palladium acetate (B1210297) (Pd(OAc)₂), Palladium(II) chloride (PdCl₂) |

| Ligand | Phosphine-based ligands (e.g., P(t-Bu)₃, XPhos) |

| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) |

| Solvent | Toluene, Dioxane, Dimethylformamide (DMF) |

| Temperature | 80-120 °C |

This table represents typical conditions and specific optimizations are often required for individual substrates.

Other Palladium-Catalyzed Coupling Reactions

Beyond direct arylation, several other palladium-catalyzed cross-coupling reactions are cornerstones for the synthesis of triarylamines. The Buchwald-Hartwig amination is arguably the most prominent and widely used method for the formation of C-N bonds. rsc.org This reaction involves the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. For the synthesis of this compound, this would typically involve the reaction of 4-bromoaniline with two equivalents of a 4-methoxyphenyl halide or the reaction of N,N-bis(4-methoxyphenyl)amine with a 1,4-dibromobenzene (B42075) derivative, although the former is more common.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands generally providing the best results. The reaction conditions are typically mild and tolerate a wide range of functional groups.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Reactant A | Reactant B | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromoaniline | 4-Iodoanisole | Pd₂(dba)₃ / P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | >90 |

| N,N-bis(4-methoxyphenyl)amine | 1,4-Dibromobenzene | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | High |

Note: This table provides illustrative examples. Specific yields and conditions may vary based on the scale and specific ligand used.

Regioselective Derivatization Strategies

The selective functionalization of this compound is crucial for its application in more complex molecular architectures. The presence of multiple aromatic rings with different electronic properties, along with the bromo- and methoxy-substituents, offers several avenues for regioselective derivatization.

One of the most powerful strategies for achieving regioselectivity is directed ortho-metalation (DoM) . In this approach, a functional group on the aromatic ring, known as a directed metalation group (DMG), directs the deprotonation of a nearby ortho-proton by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium species can then be trapped with a variety of electrophiles, allowing for the introduction of a wide range of functional groups exclusively at the ortho position. The methoxy groups in the 4-methoxyphenyl rings of the target molecule can act as effective DMGs, directing lithiation to the positions ortho to the methoxy groups. researchgate.net

The bromine atom on the third phenyl ring also serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of new aryl or alkynyl groups at that specific position.

Synthesis of Polymeric and Oligomeric Structures utilizing this compound

The unique electronic and photophysical properties of triarylamines make them excellent building blocks for functional polymers and oligomers. This compound, with its reactive bromine site, is a valuable monomer for the construction of such macromolecular structures.

Homo-condensation of this compound can lead to the formation of polytriarylamine scaffolds. A classic method for this type of polymerization is the Ullmann condensation , which involves the copper-catalyzed coupling of aryl halides. scispace.comwikipedia.org While traditionally requiring harsh reaction conditions, modern advancements have introduced ligand-accelerated protocols that proceed under milder conditions. scispace.com The reaction of the bifunctional monomer under Ullmann conditions would result in the formation of a polymer chain with repeating triarylamine units.

Table 3: Generalized Conditions for Ullmann Homo-polycondensation

| Parameter | Typical Conditions |

| Catalyst | Copper(I) iodide (CuI), Copper powder |

| Ligand | Phenanthroline, Diamine derivatives |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF), Nitrobenzene |

| Temperature | 150-210 °C |

This table represents typical conditions for Ullmann condensations, which are often substrate-dependent.

This compound is an excellent electron-donating (donor) monomer. It can be copolymerized with various electron-accepting (acceptor) comonomers to create donor-acceptor (D-A) conjugated polymers. These materials often exhibit interesting photophysical and electronic properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Common polymerization methods for constructing D-A conjugated polymers include the Suzuki polycondensation and the Stille polycondensation .

Suzuki Polycondensation : This involves the palladium-catalyzed cross-coupling of the bromo-functionalized triarylamine monomer with a comonomer bearing two boronic acid or boronic ester groups. tue.nl This method is known for its tolerance of a wide variety of functional groups and its use of relatively non-toxic reagents.

Stille Polycondensation : This reaction utilizes a palladium catalyst to couple the bromo-monomer with a comonomer functionalized with two organotin groups (e.g., trimethylstannyl or tributylstannyl). d-nb.infowiley-vch.de The Stille reaction is often highly efficient and allows for the formation of high molecular weight polymers. rsc.org

Table 4: Comparison of Suzuki and Stille Polycondensation for D-A Polymers

| Feature | Suzuki Polycondensation | Stille Polycondensation |

| Monomer A | Dihalide (e.g., this compound) | Dihalide (e.g., this compound) |

| Monomer B | Diboronic acid or ester | Distannane |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | Palladium complex (e.g., Pd(PPh₃)₄) |

| Advantages | Less toxic boron reagents, stable monomers | High yields, good for high molecular weight polymers |

| Disadvantages | Potential for deboronation | Toxicity of organotin reagents |

Considerations for Industrial-Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial-scale production of this compound and its derivatives requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. acs.org

For palladium-catalyzed reactions like the Buchwald-Hartwig amination, key optimization parameters include catalyst loading, reaction time, temperature, and the choice of base and solvent. numberanalytics.com Reducing the amount of the expensive palladium catalyst is a primary goal in process optimization. catsci.com The use of more active catalyst systems or the implementation of catalyst recycling protocols can significantly reduce costs. rsc.org

The choice of solvent is also critical, with a shift towards greener and more easily recyclable solvents being an important consideration for industrial applications. rsc.org Furthermore, the purification of the final product is of utmost importance, especially for applications in organic electronics where trace impurities can have a detrimental effect on device performance. rsc.orgphosphonics.comrsc.org High-purity materials are often obtained through techniques such as sublimation or multiple recrystallizations.

For polymerization reactions, controlling the molecular weight and polydispersity of the polymer is crucial for achieving desired material properties. This requires precise stoichiometric control of the monomers and careful optimization of the reaction conditions.

Electronic and Optical Properties in Advanced Material Systems

Fundamental Electronic Structure Analysis

The electronic properties of organic semiconductor materials are primarily governed by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels dictate the material's ability to donate or accept electrons and are crucial for its performance in electronic devices.

The HOMO level is a critical parameter as it represents the ionization potential of the molecule and determines its hole-injection and transport capabilities. For triarylamine derivatives, the HOMO is typically localized on the nitrogen atom and the phenyl rings, reflecting the electron-donating nature of the amine group. Theoretical studies on substituted triphenylamines indicate that the introduction of electron-donating groups, such as the methoxy (B1213986) (-OCH3) groups present in 4-bromo-N,N-bis(4-methoxyphenyl)aniline, leads to a destabilization (increase) of the HOMO energy level. This makes it easier for the molecule to be oxidized and to donate an electron (or accept a hole).

Table 1: Calculated HOMO and LUMO Energy Levels of Representative Triphenylamine (B166846) Derivatives This table presents calculated values for analogous compounds to illustrate the expected electronic properties of this compound.

The LUMO level corresponds to the electron affinity of a molecule and is crucial for its electron-accepting and transport properties. In the case of this compound, the LUMO is expected to be distributed across the aromatic rings. The energy of the LUMO is influenced by the substituents on the phenyl rings. Computational studies on substituted triphenylamines have shown that electron-withdrawing groups significantly lower the LUMO energy level, enhancing the electron-accepting character of the molecule. nih.govacs.org Conversely, electron-donating groups like the methoxy groups in the target molecule have a less pronounced effect on the LUMO level compared to their impact on the HOMO level. The bromine atom, being moderately electron-withdrawing, is expected to slightly lower the LUMO energy.

The electronic properties of this compound are a direct consequence of the interplay between its constituent functional groups.

Methoxy Groups (-OCH3): As strong electron-donating groups, the two methoxy substituents on the phenyl rings significantly raise the HOMO energy level. This enhances the molecule's ability to act as a hole-transport material by facilitating hole injection from an adjacent layer. The effect of methoxy groups on the LUMO level is generally less significant.

The combination of electron-donating methoxy groups and an electron-withdrawing bromine atom allows for the fine-tuning of the frontier orbital energy levels, enabling the design of materials with specific electronic characteristics for targeted applications in organic electronics.

Charge Transport Mechanisms and Mobility in Thin Films

The efficiency of organic electronic devices is heavily dependent on the ability of the active materials to transport charge carriers, namely holes and electrons. In materials like this compound, which are designed as hole transporters, the hole mobility is a key performance metric.

Hole mobility in amorphous organic thin films is governed by a hopping mechanism, where holes jump between adjacent molecules. The rate of this hopping is influenced by both intramolecular and intermolecular factors. Molecular engineering strategies aim to optimize these factors to enhance hole mobility.

Key strategies include:

Planarization of the Molecular Structure: A more planar molecular structure can lead to stronger π-π stacking between adjacent molecules, which facilitates charge hopping.

Increasing Molecular Rigidity: A more rigid molecular structure can reduce the reorganization energy associated with charge hopping, thereby increasing mobility. rsc.org

The relationship between molecular structure and charge carrier dynamics is complex. The three-dimensional shape of the molecule, the distribution of its frontier orbitals, and the nature of its intermolecular interactions all play a crucial role. For triarylamines, the propeller-like, non-planar structure can hinder close packing, which might be detrimental to charge transport. However, this same feature can also prevent crystallization and promote the formation of stable amorphous films, which is beneficial for device fabrication and longevity.

Computational studies on related triarylamine derivatives have shown that modifications to the peripheral phenyl rings can significantly impact the calculated hole mobility. mdpi.com The introduction of bulky groups can increase the distance between molecules, reducing the electronic coupling and thus the mobility. Conversely, groups that promote favorable intermolecular interactions can enhance charge transport. The specific arrangement of the methoxy and bromine substituents in this compound will therefore dictate its solid-state morphology and, consequently, its charge carrier dynamics.

Table 2: List of Compounds Mentioned

Luminescent Properties and Intramolecular Charge Transfer Phenomena

The luminescence of triarylamine derivatives is intrinsically linked to intramolecular charge transfer (ICT) phenomena. In molecules like this compound, the central nitrogen atom acts as a potent electron donor, while the phenyl rings serve as π-acceptors. Upon photoexcitation, an electron is promoted from a molecular orbital primarily located on the nitrogen and the methoxy-substituted phenyl rings (the donor) to an orbital distributed across the brominated phenyl ring (the acceptor). This excited state possesses a significant degree of charge separation, forming a transient dipole.

The presence of the bromine atom on one of the phenyl rings is expected to modulate the ICT characteristics. Bromine is an electron-withdrawing group through induction, which can enhance the acceptor strength of the substituted ring, potentially leading to a more pronounced charge transfer character in the excited state. However, the heavy atom effect of bromine is also known to promote intersystem crossing from the singlet excited state to the triplet state, which can quench fluorescence. Therefore, while the ICT mechanism is fundamental to its electronic behavior, the luminescent quantum yield of this compound is anticipated to be lower than its non-brominated counterpart.

Spectroscopic Signatures of Electronic Transitions

The UV-visible absorption spectrum of triarylamine derivatives is characterized by intense π-π* transitions. For the parent compound, N,N-bis(4-methoxyphenyl)aniline, these transitions are typically observed in the near-UV region. The introduction of a bromine atom is expected to cause a bathochromic (red) shift in the absorption maxima. This is due to the perturbation of the molecular orbitals by the halogen, which tends to lower the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often with a net decrease in the HOMO-LUMO gap.

In solution, the absorption spectrum of this compound would likely exhibit a primary absorption band around 300-320 nm. In the solid state, as a thin film, intermolecular interactions can lead to further shifts and broadening of the absorption bands.

Table 1: Expected UV-Visible Absorption Characteristics

| Compound | Medium | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|---|

| N,N-bis(4-methoxyphenyl)aniline (parent compound) | Solution | ~300 | High |

| This compound | Solution | ~300-320 (estimated) | High |

Note: The data for this compound is an estimation based on the properties of the parent compound and the known effects of bromination.

The fluorescence of N,N-bis(4-methoxyphenyl)aniline derivatives typically originates from the decay of the ICT excited state. The emission wavelength is sensitive to the polarity of the solvent, with more polar solvents stabilizing the charge-separated excited state and leading to a red-shifted emission.

For this compound, the primary quenching mechanism is expected to be the heavy atom effect of bromine. This effect enhances the rate of intersystem crossing to the non-emissive triplet state, thereby reducing the fluorescence quantum yield. Consequently, this compound is likely to be weakly fluorescent compared to its non-halogenated analogue.

Table 2: Expected Fluorescence Emission Characteristics

| Compound | Medium | λem (nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| N,N-bis(4-methoxyphenyl)aniline (parent compound) | Solution | ~360-450 (solvent dependent) | Moderate |

Note: The data for this compound is an estimation based on the properties of the parent compound and the expected quenching effect of the bromine atom.

Cyclic voltammetry is a powerful technique to determine the redox potentials of molecules, which correspond to the energies of the HOMO and LUMO levels. Triarylamines are known to undergo reversible oxidation processes. The first oxidation potential is associated with the removal of an electron from the HOMO, which is primarily located on the nitrogen atom and the π-system of the phenyl rings.

The electron-withdrawing nature of the bromine atom in this compound is expected to make the molecule more difficult to oxidize compared to its non-brominated counterpart. This would result in a higher oxidation potential. This electrochemical behavior is crucial for its application in electronic devices, as the HOMO and LUMO energy levels determine the efficiency of charge injection and transport.

Table 3: Expected Electrochemical Properties

| Compound | Oxidation Potential (V vs. Fc/Fc+) | HOMO Energy (eV) |

|---|---|---|

| N,N-bis(4-methoxyphenyl)aniline (parent compound) | ~0.5-0.6 | ~-5.1 to -5.2 |

Note: The data for this compound is an estimation based on the properties of the parent compound and the expected electron-withdrawing effect of the bromine atom.

Applications in Organic Electronics and Optoelectronics

Perovskite Solar Cells (PSCs) as Hole Transport Materials (HTMs)

The triphenylamine (B166846) core of 4-bromo-N,N-bis(4-methoxyphenyl)aniline is a common building block for hole transport materials (HTMs) in perovskite solar cells. HTMs play a crucial role in extracting positively charged "holes" from the perovskite absorber layer and transporting them to the electrode, a critical step in the electricity generation process.

Efficient HTMs for PSCs are designed based on several key principles. These include having a suitable highest occupied molecular orbital (HOMO) energy level that is well-aligned with the valence band of the perovskite material to ensure efficient hole extraction. Good hole mobility is also essential for effective charge transport, and high thermal and morphological stability contributes to the long-term durability of the solar cell. The molecular structure of an HTM is often engineered to prevent the crystallization of the material, which can be detrimental to device performance.

The choice of HTM significantly influences the power conversion efficiency (PCE) and operational stability of a perovskite solar cell. A well-designed HTM minimizes energy loss during hole extraction and transport, leading to higher open-circuit voltage (Voc) and fill factor (FF), and consequently, a higher PCE. Furthermore, the HTM layer can act as a barrier, protecting the sensitive perovskite layer from environmental factors like moisture and oxygen, thereby enhancing the long-term stability of the device.

Molecular engineering of HTMs, such as modifying the core structure or adding functional side groups, is a common strategy to enhance the performance of PSCs. For a molecule like this compound, the bromine atom could potentially be used as a reactive site for further chemical modifications to tune its electronic properties or improve its processability and film-forming characteristics. The methoxy (B1213986) groups on the phenyl rings are electron-donating, which generally helps in raising the HOMO level for better energy alignment with the perovskite.

Organic Light-Emitting Diodes (OLEDs)

In the realm of organic light-emitting diodes, molecules with a triphenylamine core are often utilized in the hole transport layer or as part of the emissive layer.

While triphenylamine derivatives are more commonly used as hole transport materials, they can also be incorporated into the light-emitting layer of an OLED. In such cases, the molecule would need to possess good photoluminescent properties, including a high quantum yield of emission in the solid state. The color of the emitted light would be determined by the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO) of the molecule. For this compound to function as a light-emitting material, its specific electroluminescent properties would need to be characterized.

Application as Hole Injection or Transport Layers

In devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), efficient movement of charge is paramount. rsc.org Hole Injection Layers (HILs) and Hole Transport Layers (HTLs) are critical components that facilitate the injection of holes from the anode and their transport to the emissive or active layer. The molecular structure of this compound is highly conducive to this function.

The N,N-bis(4-methoxyphenyl)aniline moiety is a well-established building block for numerous high-performance hole-transporting materials (HTMs). researchgate.netnih.govnih.gov For instance, it is a key component of the benchmark HTM, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9-spirobifluorene, commonly known as Spiro-OMeTAD. rsc.org The effectiveness of this functional group stems from its ability to form stable radical cations and facilitate charge hopping between adjacent molecules in the solid state.

While this compound itself can function as a basic HTM, its primary importance lies in its role as a synthetic intermediate. The bromine atom provides a reactive site for chemists to perform cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This allows for the construction of more complex, starburst, or polymeric molecules with enhanced thermal stability and tailored electronic properties for superior device performance. researchgate.netnih.gov Research has demonstrated the synthesis of novel HTMs incorporating N,N-di(4-methoxyphenyl)aminophenyl units for use in perovskite solar cells, achieving high power conversion efficiencies. researchgate.netnih.gov

General Organic Semiconductor Applications

The properties that make this compound suitable for HTLs also define its utility as a general-purpose p-type organic semiconductor. rsc.org Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs), solar cells, and sensors. The ability to modify the structure of this compound through the bromine handle allows for the fine-tuning of its semiconductor properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and film-forming capabilities.

Derivatives of this core structure have been central to achieving high-performance devices. Research into novel HTMs for perovskite solar cells often focuses on molecules built from this triarylamine core, leading to significant improvements in device efficiency and stability.

Below is a table summarizing the performance of perovskite solar cells using various hole transporting materials derived from or related to the N,N-bis(4-methoxyphenyl)aniline core structure.

| Hole Transporting Material (HTM) | Power Conversion Efficiency (PCE) | Reference Compound |

| EtheneTTPA | 12.77% | spiro-OMeTAD (13.28%) |

| CP1 | 15.91% | H101 (14.78%) |

| NBS-doped Spiro-OMeTAD | 19.24% | Spiro-OMeTAD (16.12%) |

This table presents data on complex derivatives to illustrate the utility of the core N,N-bis(4-methoxyphenyl)aniline structure as a building block for high-performance organic semiconductors. researchgate.netnih.govnih.govrsc.org

Development of Chemical Sensors based on Electronic Property Modulation

The electron-rich nature of the triarylamine core makes it sensitive to the surrounding chemical environment, a property that can be harnessed for chemical sensing. nih.govmdpi.com Chemical sensors based on electronic property modulation operate by detecting changes in electrical characteristics—such as conductivity, capacitance, or field-effect mobility—when the semiconductor material interacts with an analyte.

Poly(triarylamine) (PTAA), a polymer comprised of repeating triarylamine units, has been successfully used as the active layer in OFET-based gas sensors. nih.govmdpi.com When exposed to oxidizing gases like nitrogen dioxide (NO₂), the gas molecules adsorb onto the surface of the PTAA film. This interaction induces a change in the charge carrier density of the semiconductor, which is observed as a measurable change in the transistor's source-drain current. mdpi.com This mechanism demonstrates how the fundamental electronic structure of triarylamines can be modulated for sensing applications. mdpi.com

Furthermore, triarylamine-based dendritic molecules have been developed as fluorescent sensors for the detection of nitro-aromatic compounds, which are characteristic of many explosives. rsc.org In these systems, the interaction between the analyte and the electron-rich dendrimer leads to a quenching of the material's fluorescence, providing a sensitive optical detection method. rsc.org Although this is a photophysical modulation, it is rooted in the underlying electronic properties of the triarylamine core. These examples highlight the potential of using this compound as a foundational building block for creating sophisticated chemical sensors.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT calculations are instrumental in elucidating the electronic ground state of 4-bromo-N,N-bis(4-methoxyphenyl)aniline, providing a foundational understanding of its geometry and electron distribution.

The three-dimensional arrangement of atoms in this compound is crucial to its properties. Geometry optimization using DFT methods reveals the most stable conformation of the molecule. The central nitrogen atom, bonded to three phenyl rings, typically adopts a trigonal pyramidal geometry. The twisting of the phenyl rings relative to each other is a key conformational feature.

In related triarylamine structures, DFT calculations have been employed to determine these dihedral angles, which are critical in defining the extent of electronic communication between the aromatic rings. For instance, in derivatives of this compound, the dihedral angles between the donor and acceptor moieties have been calculated to be around 35 degrees, indicating a twisted conformation. acs.org This twisting disrupts full π-conjugation across the molecule but is a characteristic feature of many triarylamines. Conformational analysis of similar compounds has been performed using various functionals to accurately predict their structures. rsc.org

Table 1: Selected Optimized Geometrical Parameters (Theoretical) Note: As a direct computational study on this compound is not available, these are representative values based on DFT studies of closely related triarylamine structures. Actual values may vary.

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

|---|---|---|

| C-N (Aniline) | ~1.42 | - |

| C-N (Methoxyphenyl) | ~1.43 | - |

| C-Br | ~1.90 | - |

| C-N-C Angle | - | ~120 |

| Phenyl Ring Dihedral Angles | - | 30-50 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. In triarylamine derivatives, the HOMO is typically localized on the electron-rich triarylamine core, including the nitrogen atom and the phenyl rings. The LUMO's location can vary depending on the substituents.

For derivatives of this compound used in push-pull systems, DFT calculations show that the HOMO is predominantly located on the triarylamine moiety. rsc.org This indicates its strong electron-donating character. The energy of the HOMO is directly related to the ionization potential, and the HOMO-LUMO energy gap is a crucial parameter that influences the molecule's electronic transitions and reactivity. In computational studies of related hole transport materials, the HOMO energy level has been a key calculated parameter. metu.edu.tr

Table 2: Frontier Molecular Orbital Energies (Theoretical) Note: These values are illustrative and based on DFT calculations of molecules incorporating the this compound moiety. The exact values for the isolated molecule will depend on the level of theory and basis set used.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.4 to -5.6 |

| LUMO | -1.8 to -2.0 |

| HOMO-LUMO Gap | 3.4 to 3.8 |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

TD-DFT is a powerful computational method for studying the excited states of molecules and simulating their optical properties, such as UV-Vis absorption spectra.

TD-DFT calculations can predict the electronic transitions that give rise to absorption bands in the UV-Vis spectrum. For triarylamine compounds, the absorption spectra typically feature intense π-π* transitions at shorter wavelengths and, in some cases, intramolecular charge-transfer (ICT) bands at longer wavelengths.

In studies of more complex molecules containing the this compound unit, TD-DFT has been used to simulate their UV-Vis spectra. researchgate.netresearchgate.net These calculations help to assign the observed absorption bands to specific electronic transitions, often from the HOMO (localized on the triarylamine) to the LUMO. The calculated absorption maxima (λmax) can be compared with experimental data to validate the computational methodology. For related push-pull dyes, the lowest energy transition is identified as having a significant HOMO to LUMO character. rsc.org

Table 3: Simulated UV-Vis Absorption Data (Theoretical) Note: This data is hypothetical and represents typical results from TD-DFT calculations on triarylamine systems. The actual values for this compound would require a specific computational study.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | ~310 | > 0.5 | HOMO → LUMO |

| S0 → S2 | ~280 | > 0.3 | HOMO-1 → LUMO |

Beyond absorption spectra, TD-DFT can provide detailed information about the nature of the excited states. This includes the energy of the excited states and the distribution of electrons in these states. For molecules designed for photophysical applications, understanding the characteristics of the first singlet excited state (S1) is particularly important.

Natural Transition Orbital (NTO) analysis, often performed in conjunction with TD-DFT, can offer a clearer picture of the electron-hole pair created upon excitation. nih.gov For derivatives of this compound, such analyses would likely show that the primary excitation involves the movement of electron density from the triarylamine core to the peripheral parts of the molecule. The energy and character of these excited states are fundamental to the molecule's potential use in optoelectronic devices. figshare.com

Molecular Dynamics Simulations for Material Behavior

No dedicated studies employing molecular dynamics (MD) simulations to investigate the material behavior of this compound were identified. MD simulations are a powerful tool for predicting the bulk properties of materials, such as their mechanical, thermal, and structural characteristics, by simulating the interactions of atoms and molecules over time. The absence of such studies means that the dynamic behavior and material properties of this compound at a molecular level are yet to be computationally explored.

Charge Transfer and Reorganization Energy Calculations

Theoretical Insights into Molecular Interactions and Self-Assembly

Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the intricate molecular structure of 4-bromo-N,N-bis(4-methoxyphenyl)aniline by probing the magnetic properties of its atomic nuclei.

¹H NMR for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons and the methoxy (B1213986) groups.

The aromatic region of the spectrum is complex due to the presence of three substituted phenyl rings. The protons on the two equivalent 4-methoxyphenyl (B3050149) groups and the 4-bromophenyl group give rise to a series of doublets. A representative analysis of the ¹H NMR spectrum shows the following chemical shifts (δ) in parts per million (ppm): a doublet at approximately 7.28 ppm (J = 9.0 Hz) corresponding to the two protons ortho to the bromine atom on the bromophenyl ring, a doublet at around 7.05 ppm (J = 9.0 Hz) for the four protons on the methoxyphenyl rings adjacent to the nitrogen atom, a doublet at about 6.90 ppm (J = 9.0 Hz) for the four protons on the methoxyphenyl rings adjacent to the methoxy groups, and a doublet at approximately 6.73 ppm (J = 9.0 Hz) for the two protons meta to the bromine atom on the bromophenyl ring. The six protons of the two methoxy groups appear as a sharp singlet at approximately 3.77 ppm.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (ortho to Br) | 7.28 | Doublet | 9.0 |

| Ar-H (ortho to N, methoxyphenyl) | 7.05 | Doublet | 9.0 |

| Ar-H (ortho to OCH₃) | 6.90 | Doublet | 9.0 |

| Ar-H (meta to Br) | 6.73 | Doublet | 9.0 |

| OCH₃ | 3.77 | Singlet | N/A |

¹³C NMR for Carbon Skeleton Analysis

The spectrum would be expected to show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the methoxy groups would appear at approximately 55.6 ppm. rsc.org The aromatic region would display a series of signals corresponding to the quaternary carbons and the protonated carbons of the three phenyl rings. The carbon atom attached to the bromine would be expected in the range of 112-115 ppm. The carbons ortho and meta to the bromine atom, as well as the carbons in the methoxyphenyl rings, would have characteristic chemical shifts influenced by the electron-donating methoxy groups and the electron-withdrawing bromine atom.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-Br | 112 - 115 |

| C-N (bromophenyl) | 146 - 148 |

| C-N (methoxyphenyl) | 140 - 142 |

| C-OCH₃ | 155 - 157 |

| Ar-C (methoxyphenyl) | 114 - 128 |

| Ar-C (bromophenyl) | 115 - 133 |

| OCH₃ | ~55.6 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. The theoretical exact mass of the most abundant isotope of this compound (C₂₀H₁₈BrNO₂) can be calculated. This calculated mass can then be compared to the experimentally determined mass to confirm the elemental composition with a high degree of confidence.

Interactive Data Table: HRMS Data for this compound (C₂₀H₁₈BrNO₂)

| Ion | Calculated m/z |

| [M]⁺ (C₂₀H₁₈⁷⁹BrNO₂) | 383.0521 |

| [M]⁺ (C₂₀H₁₈⁸¹BrNO₂) | 385.0500 |

| [M+H]⁺ (C₂₀H₁₉⁷⁹BrNO₂) | 384.0599 |

| [M+H]⁺ (C₂₀H₁₉⁸¹BrNO₂) | 386.0579 |

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

MALDI-TOF is a soft ionization technique particularly useful for the analysis of large or fragile molecules that may fragment under other ionization methods. For triarylamine derivatives, MALDI-TOF mass spectrometry can be employed to determine the molecular weight with high accuracy. In a typical MALDI-TOF experiment, the analyte is co-crystallized with a matrix material that absorbs the laser energy, leading to the desorption and ionization of the analyte molecules, primarily as singly charged ions. This technique would be expected to show a strong signal corresponding to the molecular ion of this compound, further confirming its molecular weight.

Electrochemical Methods for Redox Behavior and Energy Levels

Electrochemical methods, such as cyclic voltammetry, are crucial for investigating the redox properties of this compound. These properties are fundamental to understanding its potential use in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells, where the ability to undergo reversible oxidation and reduction is key.

The triarylamine core of the molecule is known to be a good electron donor and can be reversibly oxidized. The presence of the electron-donating methoxy groups on two of the phenyl rings is expected to lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted triphenylamine (B166846). Conversely, the electron-withdrawing bromine atom on the third phenyl ring would slightly increase the oxidation potential.

From cyclic voltammetry measurements, the onset of the oxidation and reduction potentials can be used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. These energy levels are critical parameters that determine the efficiency of charge injection and transport in electronic devices. While specific experimental data for this compound is not available in the provided search results, theoretical calculations on similar aniline (B41778) derivatives can provide an estimation of these values. greatcellsolarmaterials.comresearchgate.net The HOMO level is associated with the electron-donating ability, while the LUMO level relates to the electron-accepting ability.

Interactive Data Table: Estimated Electrochemical Properties of this compound

| Property | Estimated Value |

| Oxidation Potential (Eₒₓ) | ~0.8 - 1.0 V (vs. Fc/Fc⁺) |

| HOMO Energy Level | ~ -5.1 to -5.3 eV |

| LUMO Energy Level | ~ -2.0 to -2.2 eV |

| Electrochemical Band Gap | ~ 2.9 to 3.3 eV |

These estimated values suggest that this compound possesses suitable electronic properties for use as a hole-transporting material in optoelectronic applications.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potent electrochemical technique used to study the redox behavior of chemical species. For triarylamine derivatives like this compound, CV is employed to determine the oxidation and reduction potentials. This analysis reveals how readily the molecule donates or accepts electrons, a fundamental property for its use in electronic devices as a hole-transport material. The central nitrogen atom of the triarylamine core is typically the primary site of electrochemical activity, undergoing reversible oxidation to form a stable radical cation.

Spectroelectrochemistry (UV-Vis-NIR)

Spectroelectrochemistry combines electrochemical and spectroscopic methods to study the spectral changes in a molecule as it undergoes oxidation or reduction. This technique provides valuable information on the electronic structure of the neutral compound and its resulting charged species. When analyzing a compound like this compound, one would expect the neutral molecule to exhibit absorption bands primarily in the ultraviolet (UV) region. Upon electrochemical oxidation to its radical cation form, new, distinct absorption bands would likely appear at longer wavelengths in the visible (Vis) and near-infrared (NIR) regions, often resulting in a noticeable color change (electrochromism).

Despite the utility of this technique for characterizing redox-active organic materials, specific experimental UV-Vis-NIR spectroelectrochemical data for this compound, detailing the absorption maxima of its neutral and oxidized forms, could not be located in the reviewed scientific literature.

X-ray Diffraction (XRD) for Solid-State Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides detailed structural information, including the crystal system, space group, unit cell dimensions, and specific bond lengths and angles. For this compound, an XRD study would reveal the conformation of the molecule, such as the twist angles of the phenyl rings relative to the central nitrogen atom, and how the molecules pack together in the solid state. This information is critical for understanding structure-property relationships that influence the material's bulk electronic and physical properties.

A thorough search of crystallographic databases and scientific literature did not yield a published single-crystal X-ray structure for this compound. Consequently, detailed crystallographic parameters for this specific compound are not available.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a widely used analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. In this compound, FT-IR spectroscopy would be used to confirm the presence of its key structural components.

While a detailed, assigned experimental spectrum for this compound is not available in the searched literature, the characteristic absorption regions for its primary functional groups can be predicted based on established principles. These include:

Aromatic C-H Stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretching: From the methyl groups (-OCH₃), expected in the 2950-2850 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ range, characteristic of the phenyl rings.

C-N Stretching: The tertiary amine (aryl) C-N stretching vibration usually appears in the 1360-1250 cm⁻¹ region.

C-O-C Stretching: The asymmetric and symmetric stretching of the aryl-alkyl ether linkage from the methoxy groups would produce strong absorptions, typically in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ ranges, respectively.

C-Br Stretching: The vibration for the carbon-bromine bond is expected at lower frequencies, typically in the 600-500 cm⁻¹ region.

Without experimental data, a specific data table of observed frequencies cannot be constructed.

Comparative and Structure Property Relationship Studies

Influence of Halogen Substituents on Electronic Properties and Reactivity

The presence and nature of halogen substituents on the triarylamine scaffold significantly influence the molecule's electronic structure, which in turn affects its performance in electronic devices. Halogen atoms modulate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy band gap, and the charge carrier mobility.

For instance, a systematic study on halogen-substituted organic semiconductors (C₁₆H₁₀X₂O₂, where X = F, Cl, Br, I) demonstrated that different halogens have a profound impact on the electronic and optical properties. nih.gov The electronic band gap in these compounds was found to follow the trend Br < Cl < F < I, suggesting that brominated derivatives possess more pronounced semiconducting characteristics. nih.gov This is attributed to the contribution of the halogen's p orbitals to the upper valence bands. nih.gov

In the context of triarylamines, this tunability is critical. The HOMO energy level of an HTM needs to be well-aligned with the valence band of the adjacent perovskite layer in a solar cell to ensure efficient hole extraction. nih.gov

Comparison with 4-Iodo-N,N-bis(4-methoxyphenyl)aniline Analogs

When comparing 4-bromo-N,N-bis(4-methoxyphenyl)aniline with its iodo-substituted counterpart, 4-iodo-N,N-bis(4-methoxyphenyl)aniline, differences in electronic properties and reactivity are expected. Generally, as one moves down the halogen group from bromine to iodine, the electronegativity decreases and the atomic radius increases. This can lead to weaker carbon-halogen bonds and altered electronic effects.

In a related context of halogen-substituted indium selenide (B1212193) crystals, it was observed that chlorine, bromine, and iodine-substituted crystals exhibited significantly higher room temperature electrical conductivities compared to fluorine-substituted and unsubstituted crystals. rsc.org This increase in conductivity was primarily attributed to a remarkable increase in Hall mobility, as the electron concentrations were comparable. rsc.org

The reactivity of the C-X (X = Br, I) bond is also a key differentiator. The carbon-iodine bond is typically more reactive than the carbon-bromine bond in cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, which are commonly used to synthesize more complex triarylamine derivatives. nih.govresearchgate.net This difference in reactivity allows for selective, sequential functionalization. For example, a molecule like 4-Bromo-N,N-bis(4-iodophenyl)aniline can undergo reactions at the more reactive C-I positions while leaving the C-Br bond intact for a subsequent, different coupling reaction. greatcellsolarmaterials.com

Impact of Different Alkoxy Substituents on Solubility and Film Morphology

Alkoxy chains (–OR) are frequently introduced into the structure of triarylamine-based HTMs to enhance their solubility and influence the morphology of thin films, both of which are critical for device fabrication and performance. mdpi.com

Analysis of 4-Bromo-N,N-bis[4-(2-ethylhexyloxy)phenyl]aniline Derivatives

Replacing the methoxy (B1213986) (–OCH₃) groups in this compound with bulkier, branched alkoxy chains like 2-ethylhexyloxy significantly improves solubility in common organic solvents. This enhanced solubility is crucial for achieving uniform thin films through solution-based deposition methods.

The branched nature of the 2-ethylhexyloxy group can also disrupt intermolecular packing, leading to the formation of amorphous (non-crystalline) films. An amorphous morphology is often desirable for HTMs as it can prevent the formation of grain boundaries that can act as charge traps, thereby ensuring more efficient and uniform charge transport across the film. nih.gov

Alterations in Phenyl Ring Substitution Patterns and their Consequences

Modifying the substitution pattern on the phenyl rings of the triarylamine core is a powerful strategy for fine-tuning the material's properties. The position (ortho, meta, para) and electronic nature (electron-donating or electron-withdrawing) of the substituents can lead to significant changes in molecular geometry, electronic structure, and bulk properties.

Introducing bulky substituents, for example, can increase the torsion (twist) angle between the phenyl rings. This twisting can disrupt π-conjugation, leading to a blue-shift in absorption and emission spectra. ntu.edu.tw While this might decrease charge mobility in some cases, it can also be beneficial. For instance, a more twisted, propeller-like structure can enhance solubility and promote the formation of stable amorphous glasses, which is advantageous for device stability. nih.gov

Conversely, planarizing the triarylamine structure can enhance π-conjugation, leading to a red-shift in absorption and potentially higher charge carrier mobility. However, increased planarity can also lead to aggregation, which can quench luminescence and negatively affect film morphology. nih.gov

Furthermore, the introduction of electron-donating groups (like methoxy or alkyl groups) can raise the HOMO energy level and lower the oxidation potential, making the material easier to oxidize. mdpi.com This is a key consideration for aligning the energy levels in a multilayered device. nih.gov

Comparison with Other Triarylamine Scaffolds and Derivatives

This compound belongs to the broader class of triarylamine-based materials, which are characterized by a central nitrogen atom bonded to three aromatic rings. While they share this core structure, the specific nature of the aryl groups and their substituents leads to a wide diversity of properties and applications.

Common Triarylamine Scaffolds:

Triphenylamine (B166846) (TPA): The simplest scaffold. Derivatives are widely used in OLEDs and PSCs due to their good hole mobility and thermal stability. frontiersin.orgnih.gov

Spiro-OMeTAD: A benchmark hole-transporting material in perovskite solar cells, featuring a spirobifluorene core linking two TPA units with methoxy substituents. Its rigid, three-dimensional structure helps to form amorphous films with high Tg.

Star-shaped Molecules: These consist of a central core (which can be another TPA or a different aromatic unit) with multiple triarylamine arms radiating outwards. This architecture can lead to materials with high glass transition temperatures and good film-forming properties. rsc.org

Polymeric Scaffolds: Triarylamine units can be incorporated into polymer backbones, such as in poly(triarylamine)s or copolymers with units like fluorene (B118485) (TAF polymers). nih.gov These materials can offer excellent processability and film-forming capabilities.

Compared to more complex scaffolds like Spiro-OMeTAD, simpler molecules like this compound can be more straightforward and cost-effective to synthesize. The bromine atom provides a convenient handle for further functionalization, allowing it to serve as a versatile building block for creating more elaborate structures, including star-shaped molecules or the side chains of polymers. While its intrinsic hole mobility or thermal stability might not match that of highly optimized, complex structures, its synthetic accessibility makes it a valuable component in the development of new organic electronic materials.

| Property | This compound | Spiro-OMeTAD | Star-shaped HTMs rsc.org | TAF Polymers nih.gov |

| Core Structure | Simple Triphenylamine | Spirobifluorene | Various (e.g., TPA, Benzene) | Polymer Backbone |

| Key Feature | Synthetically versatile (Br handle) | High Tg, Amorphous Films | High Tg, Good Morphology | Good Processability |

| Complexity | Low | High | Medium to High | High (Polymer) |

| Typical Use | Building block, HTM | High-efficiency PSCs | PSCs, OLEDs | OLEDs, OFETs |

Research Findings on this compound as a Derivatization Reagent Remain Undocumented

Extensive searches of scientific literature and analytical chemistry databases have yielded no specific instances of This compound being utilized as a derivatization reagent in analytical research. While a variety of brominated aromatic compounds are employed for this purpose to enhance the detectability and chromatographic behavior of analytes, this particular triphenylamine derivative does not appear to be among them based on available public research.

Derivatization is a common strategy in analytical chemistry to modify an analyte to make it more suitable for a specific analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This often involves attaching a tag to the molecule of interest to improve its volatility, thermal stability, or to introduce a specific detectable feature, like a chromophore for UV-Vis detection or an electrophore for electron capture detection.

While the search did not provide information on the target compound, it did highlight other brominated reagents used in similar analytical applications. For instance, compounds like 4-bromo-N-methylbenzylamine and 4'-bromophenacyl trifluoromethanesulfonate (B1224126) have been successfully used to derivatize carboxylic acids, improving their detection in mass spectrometry and HPLC. nih.govnih.govnih.gov These reagents introduce a bromine atom, which has a characteristic isotopic pattern that aids in mass spectrometric identification.

However, for This compound , the existing literature focuses on its synthesis, chemical properties, and its use as a building block in materials science, particularly for organic electronics. There is currently no scientific literature to support its application as a derivatization reagent for analytical purposes.

Therefore, a detailed article on its use in "" specifically as a "Derivatization Reagent in Analytical Research" cannot be constructed at this time due to the absence of foundational research in this area.

Future Directions and Advanced Research Frontiers

Integration into Multifunctional Material Systems

The integration of 4-bromo-N,N-bis(4-methoxyphenyl)aniline into multifunctional material systems represents a promising avenue for creating devices with novel capabilities. Its inherent hole-transporting properties make it a prime candidate for incorporation into more complex architectures where multiple functionalities are required.

Future research will likely focus on combining the hole-transporting capabilities of this molecule with other materials that possess distinct optical, electronic, or sensing functions. For instance, creating composite materials with quantum dots could lead to hybrid light-emitting diodes (LEDs) with enhanced color purity and efficiency. Similarly, blending it with electrochromic or photochromic materials could enable the development of "smart" windows that dynamically control light transmission while also generating power.

The bromine atom on the phenyl ring serves as a reactive site for further chemical modification, allowing for the covalent linking of this compound to other functional units. This could lead to the creation of single-molecule multifunctional systems, where different properties are engineered into a single molecular entity.

Rational Design of Next-Generation Organic Electronic Materials

The molecular structure of this compound offers considerable scope for rational design to create next-generation organic electronic materials with tailored properties. The triphenylamine (B166846) core is a well-established and robust hole-transporting moiety, and the peripheral methoxy (B1213986) and bromo groups provide handles for systematic modification.

Computational modeling and density functional theory (DFT) calculations will be instrumental in predicting how structural modifications will impact key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and thermal stability. For example, replacing the methoxy groups with stronger electron-donating groups could raise the HOMO level for better energy alignment with the perovskite absorber layer in solar cells.

Furthermore, the bromine atom can be substituted with various functional groups through cross-coupling reactions to modulate the electronic properties and intermolecular interactions. This allows for the fine-tuning of the material's performance in specific device architectures, such as organic light-emitting diodes (OLEDs) and perovskite solar cells. The goal is to establish clear structure-property relationships that guide the synthesis of new materials with superior performance.

Table 1: Potential Modifications and Their Expected Impact

| Modification | Target Property | Expected Outcome |

| Replacing methoxy groups with stronger electron-donating groups | HOMO energy level | Increased HOMO level for improved hole injection |

| Replacing the bromo group with extended π-conjugated systems | Charge carrier mobility | Enhanced mobility through increased intermolecular π-π stacking |

| Introducing bulky side groups | Morphological stability | Prevention of crystallization and improved film formation |

| Polymerization through the bromo-functionalized site | Processability and film uniformity | Creation of solution-processable polymeric hole-transporting materials |

Green Chemistry Approaches in Synthesis

Developing environmentally friendly and sustainable synthetic routes for this compound and its derivatives is crucial for their potential large-scale application. Traditional synthetic methods for triarylamines often rely on harsh reaction conditions and the use of toxic, heavy-metal catalysts.

Future research in this area will focus on implementing green chemistry principles. This includes the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) which is a more environmentally friendly alternative to tetrahydrofuran (B95107) (THF). chemicalbook.com Catalyst development will also be key, with a focus on designing highly efficient and recyclable catalysts to minimize waste.